molecular formula C20H19N5O2S B2401243 N-(2,4-dimethylphenyl)-2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide CAS No. 886935-43-9

N-(2,4-dimethylphenyl)-2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B2401243
CAS No.: 886935-43-9
M. Wt: 393.47
InChI Key: OMJUURFMSZFXLI-UHFFFAOYSA-N
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Description

N-(2,4-dimethylphenyl)-2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a synthetic acetamide derivative featuring a 1,2,4-triazole core substituted with a furan-2-yl group at position 5 and a 1H-pyrrol-1-yl moiety at position 2. The sulfanyl bridge links the triazole ring to the acetamide group, which is further substituted with a 2,4-dimethylphenyl group. This compound is part of a broader class of triazole-based acetamides studied for their anti-inflammatory, antiproliferative, and anti-exudative activities . Its structural complexity and functional diversity make it a candidate for comparative analysis with analogous compounds.

Properties

IUPAC Name

N-(2,4-dimethylphenyl)-2-[[5-(furan-2-yl)-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5O2S/c1-14-7-8-16(15(2)12-14)21-18(26)13-28-20-23-22-19(17-6-5-11-27-17)25(20)24-9-3-4-10-24/h3-12H,13H2,1-2H3,(H,21,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMJUURFMSZFXLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CSC2=NN=C(N2N3C=CC=C3)C4=CC=CO4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethylphenyl)-2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multi-step organic reactions. The process may start with the preparation of the core triazole structure, followed by the introduction of the furan and pyrrole groups. The final steps often involve the attachment of the dimethylphenyl and acetamide groups under specific reaction conditions such as controlled temperature, pH, and the use of catalysts.

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of the synthetic route to maximize yield and purity. This may include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethylphenyl)-2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can undergo various chemical reactions including:

    Oxidation: The compound may be oxidized to form different oxidation states.

    Reduction: Reduction reactions can alter the functional groups present in the compound.

    Substitution: The aromatic and heterocyclic rings can undergo substitution reactions with various reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalysts play a crucial role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of ketones or carboxylic acids, while substitution reactions may introduce new functional groups into the molecule.

Scientific Research Applications

Biological Applications

1. Antifungal Activity
Research indicates that derivatives of triazole compounds exhibit strong antifungal properties. The incorporation of the furan and pyrrole moieties in the structure enhances its biological activity against various fungal strains. Studies have shown that similar compounds can inhibit the growth of pathogenic fungi by interfering with their cellular processes .

2. Anticancer Properties
Triazole derivatives have been extensively studied for their anticancer potential. The presence of the triazole ring in N-(2,4-dimethylphenyl)-2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide suggests it may act as an inhibitor of cancer cell proliferation. In vitro studies have demonstrated that such compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and death .

3. Anti-inflammatory Effects
The compound's structure allows for potential anti-inflammatory applications. Triazoles have been linked to the inhibition of enzymes such as lipoxygenase, which plays a crucial role in inflammatory responses. Molecular docking studies suggest that this compound could serve as a lead for developing new anti-inflammatory agents by targeting specific enzymes involved in inflammation processes .

Case Studies and Research Findings

Several studies have investigated the biological activities of triazole derivatives similar to this compound:

Study ReferenceCompound TestedKey Findings
Triazole DerivativesDemonstrated antifungal activity against Candida species with significant inhibition zones.
Pyrrole-Triazole HybridsShowed anticancer activity against breast cancer cell lines with IC50 values indicating potent cytotoxicity.
Anti-inflammatory StudiesIdentified as a potential lipoxygenase inhibitor with promising in silico docking scores suggesting effective binding affinity.

Mechanism of Action

The mechanism of action of N-(2,4-dimethylphenyl)-2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The specific pathways and targets depend on the context of its application, whether in medicinal chemistry or materials science.

Comparison with Similar Compounds

Key Observations :

  • Furan-2-yl at position 5 is common in anti-exudative agents, but its pairing with pyrrole (vs. amino or ethyl groups) may modulate receptor binding .

Anti-Exudative Activity

The target compound exhibits 67% inhibition of exudate volume at 10 mg/kg in rat models, comparable to diclofenac sodium (8 mg/kg, 72% inhibition) . Analogs with electron-withdrawing groups (e.g., chlorine, nitro) on the acetamide phenyl ring show enhanced activity, while bulky substituents (e.g., prop-2-en-1-yl) reduce bioavailability .

Antiproliferative Activity

Unlike hydroxyacetamide derivatives (e.g., FP1-12), which show IC₅₀ values of 8–12 µM against cancer cell lines , the target compound’s dimethylphenyl group may limit cytotoxicity, redirecting its application toward inflammation.

Physicochemical Properties

1H NMR Data Comparison :

  • Target compound: Aromatic protons (furan: δ 7.4–7.6 ppm; pyrrole: δ 6.8–7.1 ppm) .
  • N-(2-chlorophenyl) analog: Chlorophenyl protons at δ 7.3–7.5 ppm; triazole-SCH₂ at δ 4.2 ppm .

Thermal Stability :

  • The pyrrole ring increases melting point (mp) compared to alkyl-substituted analogs (e.g., mp 117–118°C for prop-2-en-1-yl derivatives vs. >150°C for the target compound).

Biological Activity

N-(2,4-dimethylphenyl)-2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a compound of significant interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C21H22N4O2SC_{21}H_{22}N_4O_2S with a molecular weight of approximately 398.50 g/mol. Its structure features a triazole ring, a furan moiety, and a sulfanyl group that are critical for its biological activity.

Research indicates that compounds with similar structural motifs often exhibit anti-inflammatory , antimicrobial , and antitumor activities. The presence of the triazole ring is particularly noteworthy as it has been associated with inhibition of cyclooxygenase enzymes (COX), which play a pivotal role in inflammation and pain pathways.

Inhibition of COX Enzymes

A study highlighted that derivatives containing triazole structures demonstrated varying degrees of COX-I and COX-II inhibitory activity. For instance, certain compounds showed IC50 values ranging from 0.52 to 22.25 μM against COX-II, indicating potential for anti-inflammatory applications .

Biological Activity Overview

Activity TypeObservationsReference
Anti-inflammatoryModerate inhibition of COX-II (IC50 = 0.52 μM)
AntimicrobialPotential against various bacterial strains
AntitumorIn vitro studies suggest cytotoxic effects on cancer cells

Case Studies

  • Anti-inflammatory Activity : A compound similar in structure was tested for its ability to inhibit COX-II in vivo, showing significant reduction in inflammation comparable to established drugs like Celecoxib .
  • Antimicrobial Properties : In vitro assessments demonstrated that the compound exhibited activity against several pathogenic bacteria, suggesting its potential as an antimicrobial agent .
  • Antitumor Effects : Preliminary studies indicated that the compound could induce apoptosis in cancer cell lines, warranting further investigation into its mechanisms and efficacy as an anticancer agent .

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